molecular formula C9H5ClN4O2 B13906471 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid

2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid

Cat. No.: B13906471
M. Wt: 236.61 g/mol
InChI Key: HMSZSUABUUNECC-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of functional groups such as chloro and cyano enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid typically involves the following steps:

    Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium cyanide, amines, or thiols in solvents such as dimethylformamide (DMF) or THF.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Amino derivatives.

    Oxidation Products: Carboxylic acids or other oxidized forms.

Scientific Research Applications

2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is unique due to its specific functional groups (chloro and cyano) that enhance its reactivity and potential for diverse chemical transformations. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C9H5ClN4O2

Molecular Weight

236.61 g/mol

IUPAC Name

2-(4-chloro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

InChI

InChI=1S/C9H5ClN4O2/c10-8-7-5(1-11)2-14(3-6(15)16)9(7)13-4-12-8/h2,4H,3H2,(H,15,16)

InChI Key

HMSZSUABUUNECC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1CC(=O)O)N=CN=C2Cl)C#N

Origin of Product

United States

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